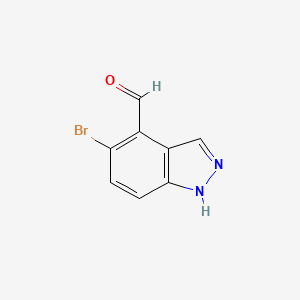

5-bromo-1H-indazole-4-carbaldehyde

Description

Significance of Indazole Scaffolds in Organic Chemistry and Chemical Biology

Overview of Indazole Heterocycles in Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of medicinal research. nih.gov Though rare in nature, with only a few alkaloids like nigellidine, nigeglanine, and nigellicine (B1251354) isolated from Nigella species, synthetic indazole derivatives have garnered immense interest due to their wide array of pharmacological activities. nih.govnih.gov These activities span anti-inflammatory, antibacterial, antifungal, anti-HIV, antitumor, and antiarrhythmic properties. nih.govbenthamdirect.comnih.gov The structural similarity of the indazole nucleus to biologically important molecules like adenine (B156593) and guanine (B1146940) allows for interaction with biopolymers in living systems. researchgate.net This has led to the development of several FDA-approved drugs containing the indazole moiety, including Axitinib for renal cell cancer, Entrectinib for non-small cell lung cancer, and Niraparib for ovarian cancer. nih.gov

Strategic Importance of Functionalized Indazole Derivatives as Research Tools and Precursors

The versatility of the indazole scaffold makes it a valuable tool in drug design, serving as both a functional substituent and a foundational structure for small molecule drugs. researchgate.net The ability to introduce various functional groups at different positions on the indazole ring allows for the fine-tuning of its biological and physicochemical properties. This functionalization is a key strategy for developing new therapeutic agents and molecular probes to investigate biological processes. austinpublishinggroup.com For instance, C-3 functionalization of 1H-indazole has yielded valuable pharmaceutical precursors for treating cancer and other inflammatory diseases. researchgate.net The development of efficient synthetic methods, such as cross-coupling reactions, has further expanded the accessible chemical space of indazole derivatives, providing researchers with a diverse toolkit for drug discovery and chemical biology. researchgate.netresearchgate.net

Structural Characteristics and Tautomerism of Indazoles

1H- and 2H-Tautomerism in Indazole Systems

A fundamental characteristic of the indazole ring system is the phenomenon of annular tautomerism, where the proton on the nitrogen atom of the pyrazole ring can reside on either of the two nitrogen atoms. This gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net A third, less common tautomer, 3H-indazole, is generally not favored as it lacks heteroaromatic character. nih.govaustinpublishinggroup.com

The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govresearchgate.netchemicalbook.com Theoretical calculations and experimental studies, including photophysical and thermochemical techniques, have confirmed the greater stability of the 1H-form. austinpublishinggroup.comchemicalbook.com The energy difference between the 1H- and 2H-tautomers is relatively small, with the 1H-tautomer being more stable by approximately 2.3 kcal/mol. austinpublishinggroup.comchemicalbook.com Despite the general preference for the 1H form, the existence and accessibility of the 2H-tautomer are significant, as derivatives of this form can also exhibit important biological activities. researchgate.net

Influence of Substituents on Tautomeric Equilibrium in Indazole Chemistry

The position and electronic nature of substituents on the indazole ring can significantly influence the tautomeric equilibrium between the 1H and 2H forms. bgu.ac.il While the 1H-tautomer is typically more stable, certain substitution patterns can shift the equilibrium towards the 2H-tautomer. mdpi.com For example, in some substituted indazoles, the 2H-tautomer has been found to be more stable. mdpi.com

The solvent environment also plays a crucial role in determining the predominant tautomeric form. bgu.ac.il For instance, in some cases, a less polar solvent can stabilize the 2H-tautomer through intramolecular hydrogen bonding, while a more polar solvent favors the 1H-tautomer. bgu.ac.il The interplay between substituent effects and solvent polarity can lead to complex tautomeric behaviors, which in turn can affect the reactivity and biological properties of the indazole derivative. nih.govmdpi.com

Research Rationale for Investigating 5-Bromo-1H-indazole-4-carbaldehyde

The specific compound, this compound, presents a unique combination of functional groups that makes it a valuable subject of research. The bromine atom at the 5-position and the carbaldehyde (aldehyde) group at the 4-position on the 1H-indazole scaffold offer multiple avenues for further chemical modification.

The bromine atom serves as a versatile handle for introducing a wide range of other functional groups through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

The aldehyde group is also highly reactive and can participate in numerous chemical transformations, including but not limited to:

Reductive amination to form amines.

Oxidation to a carboxylic acid.

Wittig reactions to form alkenes.

Condensation reactions to form Schiff bases and other heterocyclic systems.

This dual functionality makes this compound a key intermediate for the synthesis of more complex indazole-based molecules with potential applications in medicinal chemistry and materials science. The specific substitution pattern may also influence the biological activity profile and the tautomeric equilibrium of the indazole core, making its study essential for a deeper understanding of indazole chemistry.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O |

| Monoisotopic Mass | 223.95853 Da |

| InChI Key | AUTBNDOSEFBISV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1NN=C2)C=O)Br |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-1-2-8-5(3-10-11-8)6(7)4-12/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTBNDOSEFBISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 1h Indazole 4 Carbaldehyde and Its Derivatives

Direct Synthesis Approaches to the 5-Bromo-1H-indazole-4-carbaldehyde Scaffold

Direct synthesis focuses on introducing the necessary functional groups onto a pre-existing indazole or benzene (B151609) ring.

Strategies for Introducing the Carbaldehyde Moiety

The introduction of a carbaldehyde group at the C4 position of the indazole ring is a critical step. One common method is the formylation of a 5-bromo-1H-indazole precursor. While direct formylation of indazoles can be challenging, various methods have been developed for related heterocyclic systems which could be adapted. For instance, a microwave-assisted Selectfluor-mediated regioselective C3-formylation of 2H-indazoles has been reported, using DMSO as the formylating agent. thieme-connect.de This method provides 3-formyl 2H-indazoles in moderate to excellent yields and is suggested to proceed through a radical pathway. thieme-connect.de

Another approach involves the nitrosation of indoles. For example, 5-bromoindole (B119039) can be converted to 5-bromo-1H-indazole-3-carboxaldehyde. nih.gov Although this provides the aldehyde at the C3 position, it highlights a pathway for ring transformation and functionalization.

Bromination Techniques for Indazole Precursors

The introduction of a bromine atom at the C5 position is typically achieved through electrophilic bromination of an indazole precursor. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazoles. nih.govchim.it The reaction conditions, such as the solvent and temperature, can be optimized to achieve the desired regioselectivity. For instance, the C7 bromination of 4-substituted NH-free indazoles has been achieved with NBS in DMF at 80 °C. nih.gov

A patent describes a three-step synthesis starting from 3-fluoro-2-methylaniline (B146951), which involves a bromination reaction to produce 4-bromo-3-fluoro-2-methylaniline (B2806307) as an intermediate. google.com This intermediate then undergoes a ring closure reaction to form the indazole scaffold. google.com Another method involves the direct bromination of indazole-3-carboxylic acid using bromine in glacial acetic acid to yield 5-bromo-1H-indazole-3-carboxylic acid. chemicalbook.com

Indazole Ring Construction Methods Relevant to Substituted Systems

Building the indazole ring from acyclic or other cyclic precursors is a fundamental strategy for accessing substituted indazoles.

Cyclization Reactions in Indazole Formation

A variety of cyclization reactions are employed to construct the indazole ring. One common method is the reaction of a substituted 2-halobenzaldehyde with hydrazine (B178648). For example, 5-bromo-2-fluorobenzaldehyde (B134332) can be reacted with hydrazine, followed by heating to induce cyclization and form 5-bromo-1H-indazole. Similarly, 2-hydroxybenzaldehydes or ketones can be condensed with hydrazine hydrochloride to afford functionalized 1H-indazoles. chemicalbook.com

Another powerful method is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidene anilines, typically using a phosphite (B83602) reagent. acs.orgnih.gov This method has been used to synthesize 2-phenyl-2H-indazoles. nih.gov More recent developments include electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org

A synthesis of 5-bromo-1H-indazole starts from 4-bromo-2-methylaniline, which is treated with acetic anhydride (B1165640) and then isoamyl nitrite (B80452) to induce cyclization.

Metal-Catalyzed Coupling Approaches in Indazole Synthesis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency and functional group tolerance. researchgate.net Palladium-catalyzed reactions are particularly common. For example, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence. organic-chemistry.org Copper-catalyzed reactions are also prevalent. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, provides an efficient route to 2H-indazoles. organic-chemistry.org

Rhodium-catalyzed reactions have also been developed for indazole synthesis. For instance, the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides a one-step synthesis of substituted N-aryl-2H-indazoles. acs.org

Derivatization Strategies Utilizing the this compound Core

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of derivatives. The bromine atom and the carbaldehyde group are key functional handles for further modifications.

The bromine atom is particularly useful for introducing various substituents via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is a prominent example. For instance, 7-bromo-4-substituted-1H-indazoles have been successfully coupled with boronic acids in a palladium-mediated Suzuki-Miyaura reaction to generate C7-arylated indazoles. nih.gov Similarly, 3-bromo-1H-indazole has been used in Suzuki-Miyaura reactions with 4-phenylboronic acid pinacol (B44631) esters. nih.gov

The carbaldehyde group can undergo a variety of transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in reactions with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. These transformations open up avenues for creating a diverse library of indazole derivatives with potential biological activities. chemimpex.com

Table of Synthetic Reactions

| Starting Material(s) | Reagent(s) | Product | Reaction Type |

| 2H-Indazoles | Selectfluor, DMSO | 3-Formyl-2H-indazoles | Formylation thieme-connect.de |

| 5-Bromoindole | Nitrosating mixture | 5-Bromo-1H-indazole-3-carboxaldehyde | Ring transformation/Nitrosation nih.gov |

| 4-Substituted NH-free indazoles | N-Bromosuccinimide (NBS), DMF | C7-Bromo-4-substituted-1H-indazoles | Bromination nih.gov |

| Indazole-3-carboxylic acid | Bromine, Acetic acid | 5-Bromo-1H-indazole-3-carboxylic acid | Bromination chemicalbook.com |

| 5-Bromo-2-fluorobenzaldehyde | Hydrazine | 5-Bromo-1H-indazole | Cyclization |

| 4-Bromo-2-methylaniline | Acetic anhydride, Isoamyl nitrite | 5-Bromo-1H-indazole | Cyclization |

| 2-Bromobenzonitriles, Benzophenone hydrazone | Palladium catalyst | Substituted 3-aminoindazoles | Metal-catalyzed coupling/Cyclization organic-chemistry.org |

| 2-Bromobenzaldehydes, Primary amines, Sodium azide | Copper(I) oxide nanoparticles | 2H-Indazoles | Metal-catalyzed coupling/Cyclization organic-chemistry.org |

| Azobenzenes, Aldehydes | Rhodium(III) catalyst | N-Aryl-2H-indazoles | Metal-catalyzed C-H activation/Cyclization acs.org |

| 7-Bromo-4-substituted-1H-indazoles, Boronic acids | Palladium catalyst | C7-Arylated-4-substituted-1H-indazoles | Suzuki-Miyaura coupling nih.gov |

Transformations at the Carbaldehyde Group

The aldehyde functional group at the 4-position of the indazole ring is a key site for various chemical modifications. Standard aldehyde chemistry can be applied to introduce new functional groups and extend the molecular framework.

Common transformations of the aldehyde group include oxidation and reduction. Oxidation of the carbaldehyde, typically using mild oxidizing agents, yields the corresponding carboxylic acid. Conversely, reduction with agents like sodium borohydride (B1222165) can convert the aldehyde to a primary alcohol. These transformations are fundamental in altering the electronic properties and hydrogen bonding capabilities of the molecule.

Furthermore, the aldehyde can participate in condensation reactions with a variety of nucleophiles. For instance, reaction with amines or hydrazines can form imines and hydrazones, respectively. These reactions are crucial for linking the indazole core to other heterocyclic or aromatic systems.

Reactions Involving the Bromine Atom as a Functional Handle

The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents onto the indazole ring through various reaction types.

Nucleophilic Substitution Reactions

The bromine atom on the indazole ring can be displaced by various nucleophiles, although this typically requires activation, such as through the formation of an organometallic intermediate. Direct nucleophilic aromatic substitution is generally challenging on this electron-rich ring system but can be achieved under specific conditions with strong nucleophiles like amines or thiols.

Organometallic Cross-Coupling Methodologies (e.g., Suzuki, Stille)

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method to introduce aryl, heteroaryl, or vinyl groups. libretexts.org This reaction involves the coupling of the bromoindazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle for a Suzuki coupling involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield |

|---|

The Stille coupling offers another route for C-C bond formation, utilizing organotin reagents. While less common than the Suzuki coupling due to the toxicity of tin compounds, it remains a valuable method for specific synthetic challenges.

Reductive Transformations

The bromine atom can be removed through reductive dehalogenation. This can be accomplished using various reducing agents, such as catalytic hydrogenation or treatment with a metal and an acid. This transformation is useful when the bromine atom is used as a directing group during synthesis and needs to be removed in a later step.

N-Alkylation and N-Acylation Reactions of Indazole Nitrogen Atoms

The indazole ring contains two nitrogen atoms, N1 and N2, which can be alkylated or acylated. These reactions are crucial for modifying the compound's properties and for directing further functionalization.

Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. beilstein-journals.org The regioselectivity of these reactions is a significant area of study, as the biological activity of indazole derivatives can differ substantially between the N1 and N2 isomers. beilstein-journals.orgnih.gov For example, pazopanib, an N2-substituted indazole, is a tyrosine kinase inhibitor, while danicopan, an N1-substituted analog, is a complement factor D inhibitor. nih.gov

Regioselectivity in N1- and N2-Alkylation

The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov

Studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that different conditions can favor either N1 or N2 alkylation. beilstein-journals.orgnih.gov For instance, using sodium hydride in DMF with isopropyl iodide can lead to a mixture of N1 and N2 products. beilstein-journals.org However, highly regioselective methods have been developed. For example, using cesium carbonate as the base in dioxane with alkyl tosylates can lead to high yields of the N1-alkylated product. nih.gov DFT calculations suggest that a chelation mechanism involving the cesium ion favors the formation of the N1-substituted product. nih.gov

Conversely, conditions can be optimized for N2-selectivity. The steric and electronic properties of the indazole substituents play a significant role. nih.gov For instance, indazoles with electron-withdrawing groups at the C7 position have shown high N2-selectivity. beilstein-journals.org

N-acylation of indazoles is also possible. It has been suggested that N-acylation often leads to the N1-substituted regioisomer, potentially through the isomerization of an initially formed N2-acylindazole to the more stable N1 product. nih.govbeilstein-journals.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromo-1,4-dimethyl-1H-indazole |

| 5-Aryl-1,4-dimethyl-1H-indazole |

| 5-bromo-1H-indazole-3-carboxylate |

| danicopan |

| pazopanib |

| isopropyl iodide |

| sodium hydride |

| cesium carbonate |

| alkyl tosylates |

| sodium borohydride |

| palladium |

| boronic acid |

Carboxylic Acid and Amide Formation from Related Indazole Carbaldehydes

The conversion of indazole carbaldehydes to their corresponding carboxylic acids and amides represents a crucial step in the functionalization of the indazole core, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. While specific literature on the direct conversion of this compound is limited, the transformation can be reliably achieved through well-established synthetic organic methodologies that have been successfully applied to other indazole isomers and related heterocyclic aldehydes.

The synthetic approach is typically a two-step process: the oxidation of the aldehyde group to a carboxylic acid, followed by the coupling of the resulting acid with an amine to form the desired amide.

Carboxylic Acid Formation

Standard methods for the oxidation of aromatic aldehydes to carboxylic acids are well-documented in organic synthesis literature. nih.gov These methods are generally applicable to heterocyclic aldehydes like this compound. Common and effective oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄): Often used under basic conditions, followed by an acidic workup.

Jones reagent (CrO₃ in aqueous sulfuric acid and acetone): A powerful oxidizing agent suitable for many aromatic aldehydes.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that can selectively oxidize aldehydes in the presence of other functional groups.

Sodium chlorite (B76162) (NaClO₂): Frequently used with a chlorine scavenger like 2-methyl-2-butene, this method is known for its high efficiency and mild reaction conditions.

In a related context, the formation of a carboxylic acid as a side product has been observed during the nitrosation of 5-bromo-indole under acidic conditions, suggesting that oxidative pathways can be accessed for bromo-substituted indole (B1671886) derivatives. rsc.org While this is not a direct oxidation of an aldehyde, it points to the stability of the bromo-indazole core under oxidative conditions.

A plausible synthetic route for the preparation of 5-bromo-1H-indazole-4-carboxylic acid would involve the treatment of this compound with a suitable oxidizing agent, such as sodium chlorite, in an appropriate solvent system.

Table 1: General Conditions for Oxidation of Aromatic Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Comments |

| KMnO₄ | Aqueous NaOH or KOH, heat; then H₃O⁺ | Strong oxidant, may not be suitable for sensitive substrates. |

| Jones Reagent | Acetone, H₂SO₄, 0°C to rt | Strong acid conditions, may affect acid-labile groups. |

| Sodium Chlorite | t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene | Mild and selective, generally high yielding. |

| Oxone® | DMF or water, rt | Mild and efficient alternative to metal-mediated oxidations. nih.gov |

Amide Formation

Once the 5-bromo-1H-indazole-4-carboxylic acid is synthesized, it can be readily converted into a wide array of primary, secondary, and tertiary amides through standard amide bond formation protocols. This typically involves the activation of the carboxylic acid followed by the addition of a desired amine.

The most common approach is the use of peptide coupling reagents, which facilitate the formation of an amide bond under mild conditions with high yields. A variety of coupling reagents are available, each with its own advantages. For the synthesis of indazole-4-carboxamides, reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective. google.com

For example, the synthesis of various 1H-indazole-3-carboxamides has been successfully achieved by coupling 1H-indazole-3-carboxylic acid with a range of substituted amines using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as the coupling agent, HOBt (Hydroxybenzotriazole) as an additive to suppress side reactions and racemization, and a base such as triethylamine (B128534) (TEA) in a solvent like N,N-dimethylformamide (DMF). derpharmachemica.com This methodology is directly applicable to the synthesis of amides from 5-bromo-1H-indazole-4-carboxylic acid.

The general procedure involves stirring the indazole-4-carboxylic acid with the coupling reagents in an appropriate solvent, followed by the addition of the amine. The reaction is typically carried out at room temperature and stirred for several hours to ensure complete conversion.

Table 2: Representative Conditions for Amide Formation from Indazole Carboxylic Acids

| Coupling Reagent System | Amine | Base | Solvent | Typical Reaction Time |

| EDC·HCl, HOBt | Substituted aryl or aliphatic amines | Triethylamine (TEA) | DMF | 4-6 hours |

| HATU | Primary or secondary amines | DIPEA | DMF | 2-12 hours |

| DCC, HOBt | Primary or secondary amines | N-Methylmorpholine | DCM/DMF | 12-24 hours |

The versatility of this two-step approach allows for the synthesis of a large library of 5-bromo-1H-indazole-4-carboxamide derivatives by varying the amine component in the final coupling step. This highlights the importance of the indazole carbaldehyde as a key intermediate for accessing these valuable compounds.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 1h Indazole 4 Carbaldehyde

Electrophilic and Nucleophilic Reaction Pathways of the Indazole Core

The indazole ring system, a bioisostere of indole (B1671886), is an aromatic heterocycle that can undergo both electrophilic and nucleophilic reactions. guidechem.com The reactivity is influenced by the presence of two nitrogen atoms and the fused benzene (B151609) ring. The indazole ring exists in two tautomeric forms, the 1H-indazole and the more thermodynamically stable 2H-indazole, which affects its reaction pathways. beilstein-journals.org

Indazoles are known to undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com For instance, the chlorination of 1H-indazole can yield various chlorinated products depending on the reaction conditions. chemicalbook.com While specific studies on 5-bromo-1H-indazole-4-carbaldehyde are limited, the reactivity of the indazole core suggests that further electrophilic substitution would likely occur at the C7 position, as seen in studies on other 4-substituted-1H-indazoles which undergo regioselective bromination at C7. nih.gov

The nitrogen atoms of the indazole core exhibit nucleophilic character, making them susceptible to reactions with electrophiles, most notably in alkylation and acylation reactions. The alkylation of NH-indazoles typically results in a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov The regioselectivity of these reactions is influenced by the substituents on the indazole ring and the reaction conditions. For example, studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that the choice of base can direct the alkylation to either the N1 or N2 position. beilstein-journals.org Density Functional Theory (DFT) calculations suggest that chelation mechanisms with certain cations (like cesium) can favor the formation of N1-substituted products. beilstein-journals.org The presence of electron-withdrawing or electron-donating groups on the ring can also impact the N1/N2 ratio by altering the partial charges on the nitrogen atoms. beilstein-journals.orgbeilstein-journals.org

Chemical Transformations of the Carbaldehyde Functional Group

The carbaldehyde group at the C4 position is a versatile functional handle for a variety of chemical transformations. Standard aldehyde chemistry involves a two-step pattern of nucleophilic addition to the carbonyl carbon followed by protonation. masterorganicchemistry.com

Key reactions involving the carbaldehyde group include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-bromo-1H-indazole-4-carboxylic acid). Carboxylic acid reductases (CARs) can also catalyze the reverse reaction, reducing a carboxylate to an aldehyde. nih.gov

Reduction: Reduction of the aldehyde group, for instance using sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would yield the primary alcohol (5-bromo-1H-indazol-4-yl)methanol. masterorganicchemistry.com

Condensation Reactions: The carbaldehyde can react with primary amines to form Schiff bases or imines. It can also undergo condensation with nucleophiles like hydrazines or semicarbazides. For example, a similar compound, 5-bromo-1H-imidazole-4-carbaldehyde, is known to form Schiff bases with amines. smolecule.com

Nucleophilic Addition: The electrophilic carbonyl carbon can be attacked by a range of nucleophiles, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds, leading to secondary alcohols. masterorganicchemistry.com The addition of hydroxide (B78521) ions can form geminal diols. masterorganicchemistry.comacs.org

A relevant synthetic method involves the nitrosation of indoles to produce indazole-3-carbaldehydes. For instance, 5-bromo-indole can be converted to 5-bromo-1H-indazole-3-carbaldehyde in high yield. rsc.org While this applies to the 3-carbaldehyde isomer, it demonstrates a pathway to introduce the aldehyde group onto the indazole scaffold.

Reactivity of the Bromo-Substituent in Chemical Transformations

The bromine atom at the C5 position is a crucial site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for creating C(sp²)–C(sp²) bonds by coupling the bromo-indazole with an organoboronic acid or ester. nih.govlibretexts.org Numerous studies have demonstrated the utility of Suzuki coupling on 5-bromoindazoles to introduce aryl and heteroaryl groups. nih.govias.ac.in This method is tolerant of a wide range of functional groups and generally proceeds under mild conditions. nih.gov For example, 5-bromo-1-ethyl-1H-indazole has been successfully coupled with N-Boc-2-pyrroleboronic acid using a palladium catalyst like Pd(dppf)Cl₂. nih.gov

Sonogashira Coupling: This reaction couples the bromo-indazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynyl-substituted indazole. wikipedia.orgorganic-chemistry.org This reaction is valuable for synthesizing complex molecules and has been applied to various bromo-indoles and bromo-indazoles. researchgate.netresearchgate.net To avoid the undesired homocoupling of alkynes (Glaser coupling), copper-free Sonogashira protocols have also been developed. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction can be performed both inter- and intramolecularly to create complex cyclic systems. wikipedia.orgyoutube.com

The following table summarizes typical conditions for these cross-coupling reactions on bromo-indazole derivatives.

| Reaction | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | High | nih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ | CsF | - | - | - | ias.ac.in |

| Suzuki-Miyaura | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/Water | 100 °C | Good | rsc.org |

| Sonogashira | Palladium catalyst | Amine base | - | Room Temp | Good | wikipedia.orgorganic-chemistry.org |

Studies on Reaction Mechanisms Involving Indazole Derivatives

Understanding the reaction mechanisms is crucial for controlling the outcomes of chemical transformations involving indazole derivatives.

The Suzuki-Miyaura coupling mechanism is a well-established catalytic cycle involving a palladium(0) species. libretexts.orgorganic-chemistry.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate.

Transmetalation: The organoboronic acid is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The mechanism of N-alkylation of the indazole ring has been investigated using computational methods like DFT. beilstein-journals.org The reaction proceeds via the deprotonation of the indazole N-H by a base to form an indazolide anion. This anion then acts as a nucleophile, attacking the alkylating agent. The regioselectivity (N1 vs. N2 attack) is governed by a combination of steric and electronic factors of the substituents on the indazole ring, as well as the nature of the base and solvent. beilstein-journals.orgbeilstein-journals.org For instance, the presence of a C3-carboxyl group and a cesium base can lead to a chelated transition state that favors N1 alkylation. beilstein-journals.org

For the carbaldehyde group , the fundamental mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com This breaks the C=O pi bond and forms a tetrahedral intermediate with a negatively charged oxygen atom (an alkoxide). In a subsequent step, this alkoxide is protonated, typically by the addition of a weak acid in a workup step, to yield the final alcohol product. masterorganicchemistry.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Indazole Structure Assignmentchemicalbook.comchemicalbook.com

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 5-bromo-1H-indazole-4-carbaldehyde, ¹H and ¹³C NMR would provide critical information on the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehydic proton, the N-H proton, and the aromatic protons on the indazole ring.

Aldehydic Proton (CHO): This proton would appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

N-H Proton: The proton attached to the nitrogen of the indazole ring would likely be observed as a broad singlet at a very downfield chemical shift, potentially above δ 10.0 ppm, and its exact position would be sensitive to solvent and concentration. ias.ac.in

Aromatic Protons: The protons on the benzene (B151609) ring portion of the indazole would exhibit characteristic chemical shifts and coupling patterns. The proton at C6 and C7 would likely appear as doublets, with their precise locations influenced by the electron-withdrawing nature of the bromo and aldehyde groups.

A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-C(CHO) | 9.5 - 10.5 | Singlet |

| N-H | > 10.0 | Broad Singlet |

| H-3 | ~8.0 - 8.5 | Singlet |

| H-6 | ~7.5 - 8.0 | Doublet |

| H-7 | ~7.0 - 7.5 | Doublet |

This table is a projection based on known spectroscopic data for similar compounds and is for illustrative purposes only.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon skeleton.

Carbonyl Carbon (CHO): The aldehydic carbonyl carbon is expected to resonate significantly downfield, likely in the range of δ 185-195 ppm.

Aromatic and Indazole Carbons: The carbon atoms of the bicyclic system would appear in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom (C5) would be influenced by the heavy atom effect, while the carbon attached to the aldehyde group (C4) would be deshielded.

An illustrative ¹³C NMR data table is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C-3 | ~135 - 145 |

| C-3a | ~138 - 142 |

| C-4 | ~125 - 135 |

| C-5 | ~115 - 120 |

| C-6 | ~120 - 130 |

| C-7 | ~110 - 120 |

| C-7a | ~140 - 150 |

This table is a projection based on known spectroscopic data for similar compounds and is for illustrative purposes only.

Indazoles can exist in two tautomeric forms, 1H- and 2H-indazoles. chemicalbook.com While the 1H-tautomer is generally more stable, the position of the N-H proton can influence the chemical shifts of the surrounding nuclei. chemicalbook.com Multi-nuclear NMR techniques, particularly involving ¹⁵N NMR, are powerful for distinguishing between these tautomers. chemicalbook.com The chemical shift of the nitrogen atoms would be significantly different in the 1H and 2H forms, providing a definitive assignment of the predominant tautomer in solution. chemicalbook.com

Vibrational Spectroscopy Applications

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aldehydic C-H stretch would show a characteristic pair of bands near 2850 and 2750 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the aldehyde would be prominent in the region of 1680-1700 cm⁻¹.

C=C and C=N Stretches: Aromatic C=C and indazole C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

A summary of expected FT-IR vibrational frequencies is given in the table below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehydic C-H Stretch | ~2850 and ~2750 | Weak to Medium |

| C=O Stretch | 1680 - 1700 | Strong, Sharp |

| C=C / C=N Stretches | 1400 - 1600 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

This table is a projection based on known spectroscopic data for similar compounds and is for illustrative purposes only.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric breathing vibrations of the benzene and pyrazole (B372694) rings would be expected to give strong signals in the Raman spectrum.

C-Br Stretch: The C-Br bond, being relatively non-polar, would also be expected to show a characteristic Raman signal.

C=O Stretch: The carbonyl stretch, while strong in the IR, would likely be weaker in the Raman spectrum.

The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of this compound, further confirming its structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound with high accuracy. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge (m/z) ratios. For this compound (C₈H₅BrN₂O), high-resolution mass spectrometry provides the exact molecular mass, confirming its elemental composition.

The monoisotopic mass of the compound is calculated to be 223.95853 Da. uni.lu The presence of a bromine atom is readily identifiable from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two major peaks (M and M+2) of nearly equal intensity in the mass spectrum.

Further analysis, often using techniques like tandem mass spectrometry (MS/MS), would involve the fragmentation of the parent ion. While specific experimental fragmentation data for this compound is not detailed in the surveyed literature, the fragmentation pattern would be expected to involve characteristic losses, such as the loss of the formyl group (-CHO), carbon monoxide (-CO), or cleavage of the pyrazole ring, providing valuable information for structural confirmation. Predicted collision cross-section (CCS) data, which relates to the ion's shape and size in the gas phase, offers another layer of characterization. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 224.96581 | 136.4 |

| [M+Na]⁺ | 246.94775 | 151.4 |

| [M-H]⁻ | 222.95125 | 140.9 |

| [M+K]⁺ | 262.92169 | 139.4 |

| [M+NH₄]⁺ | 241.99235 | 158.4 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

For this compound, a successful crystallographic analysis would provide unambiguous confirmation of its structure, including the planarity of the bicyclic indazole system and the relative orientation of the bromo and carbaldehyde substituents. It would also reveal details about intermolecular interactions in the solid state, such as hydrogen bonding involving the indazole N-H group and the aldehyde oxygen, as well as potential π-π stacking interactions between the aromatic rings. However, a review of the current scientific literature indicates that the specific crystal structure for this compound has not yet been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for studying compounds containing conjugated π-systems and chromophores.

The this compound molecule contains a conjugated indazole ring system, which acts as a primary chromophore. The electronic transitions are typically π → π* transitions within this aromatic system. The presence of the carbaldehyde group (-CHO) extends the conjugation and introduces an n → π* transition associated with the non-bonding electrons on the oxygen atom. The bromine atom acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore, typically causing a bathochromic (red) shift to longer wavelengths due to its electron-donating resonance effect and electron-withdrawing inductive effect.

While specific experimental data detailing the absorption maxima (λmax) for this compound are not available in the surveyed literature, the UV-Vis spectrum is expected to show characteristic bands for the substituted indazole chromophore. Analysis of the spectrum in different solvents could also provide insights into the nature of the electronic transitions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of chemical compounds.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For derivatives of indazole, these calculations help in understanding the planarity of the fused ring system and the orientation of substituents. The bond lengths, bond angles, and dihedral angles obtained from DFT calculations provide a detailed picture of the molecular framework.

A critical aspect of understanding a molecule's chemical behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a key indicator of chemical reactivity and stability. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a larger energy gap implies greater stability and lower reactivity. irjweb.com

For a related imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant chemical reactivity. irjweb.com While specific values for 5-bromo-1H-indazole-4-carbaldehyde require dedicated calculations, the trend of relatively high reactivity is expected to be similar due to the presence of the electron-withdrawing bromo and carbaldehyde groups.

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Theoretical vibrational analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. The Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of each internal coordinate to a particular vibrational mode. This detailed understanding of a molecule's vibrational behavior is crucial for its characterization and for studying intermolecular interactions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. Key descriptors include:

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap, chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability. irjweb.com

Electronegativity (χ): Calculated as the negative of the average of the HOMO and LUMO energies, electronegativity represents the molecule's ability to attract electrons.

Electrophilicity Index (ω): This parameter, calculated from the electronegativity and chemical hardness, quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

For a studied imidazole derivative, the chemical hardness was found to be 2.2449 eV, which is considered relatively high, suggesting good stability. irjweb.com

Table 2: Global Reactivity Descriptors (Note: Data for a related imidazole derivative is provided for illustrative purposes.)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.2449 |

| Electronegativity (χ) | -4.05315 |

| Electrophilicity Index (ω) | 3.649 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. This method is particularly useful for predicting and interpreting UV-Vis absorption spectra. By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can identify the nature of these transitions (e.g., n→π, π→π). This information is vital for understanding the photophysical properties of a compound and its potential applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy.

Intermolecular Interaction Analysis in Indazole Derivatives

The arrangement of molecules in the solid state is governed by intermolecular interactions, which play a crucial role in determining the physical properties of a material.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. crystalexplorer.netnih.gov The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions associated with individual molecules. By mapping properties such as the normalized contact distance (dnorm) onto this surface, it is possible to identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds and van der Waals forces. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge distribution, and hyperconjugative interactions that contribute to molecular stability. For indazole derivatives, NBO analysis helps to elucidate the electronic characteristics of the pyrazole (B372694) and benzene (B151609) rings, including the influence of substituents.

In a study on a closely related compound, methyl 5-bromo-1H-indazole-3-carboxylate, NBO analysis was employed to understand the regioselectivity of N-alkylation. nih.gov The analysis, performed using Density Functional Theory (DFT) calculations, focused on determining the partial charges and Fukui indices (a measure of reactivity) at the N1 and N2 positions of the indazole core. nih.gov These calculations revealed differences in the nucleophilicity of the two nitrogen atoms, providing a rationale for the observed selectivity in chemical reactions. nih.gov

For this compound, NBO analysis would be expected to reveal significant electronic delocalization across the bicyclic system. The electron-withdrawing nature of the bromo and carbaldehyde groups influences the electron density distribution. Key findings from such an analysis typically involve the study of donor-acceptor interactions between filled (bonding or lone pair) and empty (antibonding or Rydberg) orbitals. The stabilization energies (E(2)) associated with these interactions quantify the extent of intramolecular charge transfer and hyperconjugation.

A representative NBO analysis would likely show strong interactions involving the lone pair electrons of the nitrogen atoms (LP(N)) and the π* antibonding orbitals of the aromatic system. For instance, the interaction between the lone pair of one nitrogen and the π* orbitals of the adjacent C=C or C=N bonds contributes significantly to the stability of the heterocyclic ring.

Table 1: Representative NBO Analysis Data for a Substituted Bromo-Indazole Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N1) | π* (C7a-N2) | 15.2 |

| LP (N2) | π* (C3-C3a) | 20.5 |

| π (C5-C6) | π* (C4-C5) | 18.9 |

| π (C3a-C7a) | π* (N1-N2) | 22.1 |

Note: This table is a hypothetical representation based on typical values for similar heterocyclic systems and is intended for illustrative purposes. The values indicate the stabilization energy E(2) from second-order perturbation theory analysis of the Fock matrix in the NBO basis.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Prediction

Molecular dynamics (MD) simulations are a computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with other molecules, such as proteins or receptors. For a molecule like this compound, MD simulations can be particularly useful for understanding its conformational landscape and predicting its binding mode within a biological target.

The primary flexible bond in this molecule is the C4-C(aldehyde) bond. Rotation around this bond determines the orientation of the carbaldehyde group relative to the indazole ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might present itself to a binding partner.

In the context of drug design, MD simulations are frequently used to refine docking poses and predict the stability of a ligand-protein complex. For instance, studies on other indazole derivatives as inhibitors of enzymes like HIF-1α have utilized MD simulations to confirm that the ligand remains stably bound within the active site of the protein over time. nih.gov Such simulations provide a dynamic picture of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

A typical MD simulation of this compound complexed with a target protein would involve:

Placing the initial docked pose of the molecule into a simulation box filled with water molecules and ions to mimic physiological conditions.

Gradually heating and equilibrating the system.

Running a production simulation for a duration of nanoseconds to microseconds.

Analyzing the trajectory to assess the stability of the binding pose, the flexibility of the ligand and protein, and the persistent intermolecular interactions.

Theoretical Insights into Tautomerism and Isomerism Stability

Indazole derivatives can exist in different tautomeric and isomeric forms, and computational studies are essential for determining their relative stabilities.

Tautomerism: The most common form of tautomerism in indazoles is annular tautomerism, involving the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring, leading to 1H- and 2H-tautomers. mdpi.comresearchgate.net Theoretical calculations on various substituted indazoles have shown that the energy difference between the 1H and 2H tautomers is often small and can be influenced by factors such as the nature and position of substituents and the solvent environment. mdpi.comresearchgate.net

For this compound, computational methods like DFT can be used to calculate the ground-state energies of the 1H- and 2H-tautomers. Theoretical studies on similar indazoles, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, have demonstrated that while one tautomer may be more stable in the gas phase, the presence of a solvent can alter this preference due to differences in dipole moments and solvation energies. mdpi.comresearchgate.net Generally, for many substituted indazoles, the 1H-tautomer is found to be the most stable form, though exceptions exist. mdpi.com

Isomerism: Positional isomerism is also a key consideration for substituted indazoles. For example, moving the bromo or carbaldehyde group to different positions on the indazole ring would result in different isomers with distinct physical and chemical properties. Theoretical calculations are invaluable for comparing the relative stabilities of these isomers. The calculated energies of formation can guide synthetic strategies by indicating the thermodynamically favored products.

Table 2: Calculated Relative Energies of Indazole Tautomers/Isomers

| Compound | Computational Method | Relative Energy (kJ/mol) | Reference |

| 1,5,6,7-tetrahydro-4H-indazol-4-one (1H vs 2H) | B3LYP/6-31G | 1H is less stable by ~3.0 kJ/mol | mdpi.com |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1H vs 2H) | B3LYP/6-31G | 2H is more stable by ~8.6 kJ/mol | mdpi.com |

| 5,7-dinitro-1H-benzotriazole (1H vs 2H) | DLPNO-CCSD(T) | 1H is significantly more stable |

Note: This table presents data from related heterocyclic systems to illustrate the typical energy differences observed between tautomers. The relative stability is highly dependent on the specific substitution pattern.

Extensive Research Reveals Scarcity of Data on this compound, Hindering Detailed Analysis

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of published research specifically on the chemical compound this compound. This scarcity of available information prevents a thorough and scientifically accurate analysis of its applications and research utility as requested.

While the molecular structure of this compound is known and cataloged in chemical databases such as PubChem, these entries lack associated literature or patent data that would describe its synthesis, properties, and applications in detail. uni.lu The initial and subsequent targeted searches for its use as a synthetic intermediate, in functional materials, or as a scaffold in chemical biology have failed to yield specific research findings.

The provided outline requires in-depth information on the compound's role in the synthesis of complex heterocycles, functional materials, enzyme inhibitors, and its use in receptor binding studies and organic electronics. Without published scientific papers or patents detailing these specific applications for this compound, the generation of a fact-based and authoritative article is not possible.

A Note on Related Isomers

It is important to distinguish this compound from its isomers, such as 5-bromo-1H-indazole-3-carbaldehyde . Research is available for this related compound, indicating its use as a versatile synthetic intermediate in medicinal chemistry and materials science. chemimpex.com For instance, the 3-carbaldehyde isomer is documented as a building block for various indazole derivatives with potential applications in pharmaceuticals. chemimpex.com

Similarly, information exists for related structures like 5-bromo-1H-indazole-4-carboxylic acid sigmaaldrich.com and 6-bromo-1H-indazole-4-carboxaldehyde, sigmaaldrich.com but the distinct positioning of the carbaldehyde group at the 4-position of the indazole ring in the target compound results in a unique chemical entity with potentially different reactivity and biological activity, which remains unexplored in the current body of scientific literature.

Given the constraints, a detailed article adhering to the requested outline for this compound cannot be accurately constructed. Further research would be contingent on new scientific studies being published that specifically investigate this compound.

Applications and Research Utility of 5 Bromo 1h Indazole 4 Carbaldehyde in Chemical Research

Agrochemical Research and Development

The indazole scaffold is a cornerstone in the synthesis of various biologically active molecules, and its derivatives are actively investigated in agrochemical research. While specific, commercialized agrochemicals based on 5-bromo-1H-indazole-4-carbaldehyde are not extensively documented in public literature, the compound serves as a crucial intermediate in the exploration of new agricultural products. Its structural features—a reactive aldehyde group and a bromo-substituted indazole core—make it a versatile building block for creating libraries of novel compounds to be screened for pesticidal and herbicidal activities.

The development of new agrochemicals often involves the synthesis of indazole derivatives, which are known for their biological activity. chemimpex.com The 5-bromo-1H-indazole-3-carbaldehyde isomer, for example, is noted for its application in creating effective and more environmentally benign pesticides and herbicides. chemimpex.com By extension, this compound is a compound of significant interest for similar applications. Researchers utilize it as a starting material to synthesize a range of derivatives, modifying the aldehyde moiety to explore how different functional groups impact biological efficacy against agricultural pests and weeds.

The aldehyde group is particularly useful as it can undergo a wide variety of chemical transformations. These reactions allow for the systematic modification of the molecule's structure to optimize its activity and properties.

Table 1: Potential Agrochemical Derivatives from this compound

| Derivative Class | Synthetic Transformation | Potential Application |

| Schiff Bases | Condensation with primary amines | Fungicides, Herbicides |

| Alcohols | Reduction of the aldehyde (e.g., with NaBH₄) | Insecticides, Plant Growth Regulators |

| Carboxylic Acids | Oxidation of the aldehyde | Herbicide Intermediates |

| Hydrazones | Condensation with hydrazine (B178648) derivatives | Insecticides, Nematicides |

| Oximes | Reaction with hydroxylamine | Fungicides, Acaricides |

The research process involves synthesizing these derivatives and then subjecting them to high-throughput screening to identify lead compounds with promising agrochemical properties. The bromine atom on the indazole ring can also be a site for further modification through cross-coupling reactions, adding another layer of chemical diversity to the potential products.

Analytical Method Development for Research Quantitation

The accurate quantitation of this compound is essential during its synthesis, purification, and use as a research intermediate. Standard analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are employed for this purpose. bldpharm.combldpharm.com These methods allow for the separation, identification, and quantification of the compound in complex mixtures, such as reaction monitoring samples or purity assessments of the final product.

HPLC, often equipped with an ultraviolet (UV) detector, is a common method for quantitation. The indazole ring system contains a chromophore that absorbs UV light, allowing for sensitive detection. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic acid) to ensure good peak shape.

For higher selectivity and sensitivity, especially at low concentrations, LC-MS is the preferred method. This technique couples the separation power of HPLC with the precise mass detection of a mass spectrometer. In LC-MS analysis, the compound is ionized (e.g., through electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. For quantitative studies, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used to track specific ions corresponding to the target analyte, providing excellent specificity and low detection limits. Predicted mass spectrometry data is crucial for developing such methods. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₈H₆BrN₂O]⁺ | 224.9658 |

| [M+Na]⁺ | [C₈H₅BrN₂ONa]⁺ | 246.9478 |

| [M-H]⁻ | [C₈H₄BrN₂O]⁻ | 222.9513 |

| [M+HCOO]⁻ | [C₉H₆BrN₂O₃]⁻ | 268.9567 |

Data sourced from computational predictions. uni.lu

This data allows analytical chemists to configure the mass spectrometer to specifically detect this compound. For instance, in a positive ion mode LC-MS experiment, the instrument would be set to monitor for an m/z of 224.9658 to quantify the protonated molecule. uni.lu The development of these robust analytical methods is a prerequisite for any chemical research, ensuring the reliability and reproducibility of experimental results.

Future Research Directions and Challenges

Development of Novel Synthetic Routes and Sustainable Methodologies

Future research will likely focus on the following areas:

Direct C-H Functionalization: A significant advancement would be the development of methods for the direct formylation at the C4 position of 5-bromo-1H-indazole. This would circumvent the need for pre-functionalized starting materials, thereby shortening the synthetic route and improving atom economy.

Sustainable Chemistry Approaches: Emphasis will be placed on creating greener synthetic protocols. This includes the use of more environmentally benign solvents, catalysts, and reagents. For instance, moving away from traditional stoichiometric reagents to catalytic systems for bromination and formylation reactions would be a key objective.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages for the synthesis of 5-bromo-1H-indazole-4-carbaldehyde. Flow reactors can provide better control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, higher purity, and enhanced safety, particularly for potentially hazardous reactions.

Alternative Starting Materials: Exploration of alternative and more accessible starting materials is crucial. For example, methods starting from readily available anilines or other precursors could provide more economical and scalable routes. A known method for a related compound, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline (B146951) and proceeds through bromination, ring closure, and deprotection steps. google.com Similar strategies could be adapted.

Advanced Mechanistic Elucidation of Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing methods and designing new ones. The reactivity of the indazole ring system can be complex, with potential for reactions at multiple sites.

Key areas for future mechanistic studies include:

Tautomerism and Reactivity: The 1H- and 2H-tautomers of indazole exhibit different reactivity profiles. Research is needed to understand how the 5-bromo and 4-carbaldehyde substituents influence the tautomeric equilibrium and how this, in turn, affects the regioselectivity of further reactions.

Role of Catalysts: For catalyzed reactions, detailed studies are required to elucidate the nature of the active catalytic species and the catalytic cycle. This involves a combination of kinetic studies, in-situ spectroscopic monitoring (e.g., NMR, IR), and computational modeling.

Intermediate Characterization: The isolation and characterization of reaction intermediates are critical for confirming proposed mechanisms. Techniques such as low-temperature NMR or trapping experiments can provide valuable insights. For example, studies on the reaction of NH-indazoles with formaldehyde (B43269) have utilized NMR and crystallography to determine the formation mechanism of N1-CH2OH derivatives. nih.gov

Rational Design of Derivatives for Targeted Chemical Applications

The this compound scaffold is a versatile starting point for the synthesis of a diverse library of derivatives. The aldehyde group is readily transformable into a wide range of other functional groups, while the bromine atom can participate in various cross-coupling reactions. chemimpex.com

Future research in this area will focus on:

Medicinal Chemistry: Indazole derivatives are known to possess a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties. chemimpex.comnih.gov The rational design of derivatives of this compound could target specific biological pathways. For instance, the aldehyde can be converted into Schiff bases, oximes, or hydrazones, while the bromine atom allows for the introduction of various aryl or alkyl groups via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions. This dual functionalization capacity enables the creation of complex molecules designed to interact with specific biological targets like protein kinases. nih.gov

Materials Science: The indazole core is also of interest in materials science. chemimpex.com Derivatives could be designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs), or as components of sensors. The extended π-systems that can be generated through derivatization are key to these properties.

Table 1: Potential Derivative Classes and Applications

| Derivative Class | Synthetic Transformation | Potential Application |

|---|---|---|

| Schiff Bases | Condensation of the aldehyde with primary amines | Medicinal Chemistry (e.g., antimicrobial, anticancer agents) |

| Indazole-4-carboxylic acids | Oxidation of the aldehyde | Synthetic intermediate, ligand for metal complexes |

| Alkenyl-indazoles | Wittig or Horner-Wadsworth-Emmons reaction on the aldehyde | Materials Science (e.g., organic electronics), Medicinal Chemistry |

| Biaryl-indazoles | Suzuki or Stille coupling at the bromine position | Medicinal Chemistry (e.g., kinase inhibitors), Materials Science |

Integration of Experimental and Computational Approaches for Predictive Research

The synergy between experimental work and computational chemistry offers a powerful paradigm for accelerating research. Computational methods can provide deep insights into the properties and reactivity of molecules, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing. researchgate.net

Future integration will likely involve:

Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict activation barriers, and rationalize the regioselectivity of reactions. This can aid in the design of more efficient synthetic routes.

In Silico Screening of Derivatives: For medicinal chemistry applications, computational tools like molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity of designed derivatives to specific protein targets. researchgate.net This allows for the prioritization of compounds for synthesis and biological evaluation.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties and biological activities of novel derivatives. This requires the generation of an initial dataset of synthesized and tested compounds.

Table 2: Application of Computational Methods in Future Research

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidate transition states and reaction pathways for synthesis. |

| Molecular Docking | Drug Design | Predict binding modes and affinities of derivatives to target proteins. |

| Molecular Dynamics (MD) | Drug Design / Materials Science | Assess the stability of ligand-protein complexes or molecular assemblies. researchgate.net |

By systematically addressing these research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound as a valuable scaffold in both synthetic and applied chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-1H-indazole-4-carbaldehyde, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves halogenation and formylation steps. For example, bromination at the 5-position of indazole precursors can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Formylation at the 4-position may employ Vilsmeier-Haack or Duff reactions. Key intermediates (e.g., 5-bromo-1H-indazole) should be characterized via (e.g., aromatic proton splitting patterns) and LC-MS to confirm molecular weight. Purity is assessed via HPLC, with thresholds ≥95% for further reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : identifies the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm). confirms the aldehyde carbon (δ ~190–200 ppm) and quaternary carbons.

- IR : A strong carbonyl stretch (~1700 cm) verifies the aldehyde group.

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C-Br: ~1.89 Å) and torsion angles, validated using SHELXL for refinement .

Q. How does the reactivity of the aldehyde group in this compound influence its derivatization?

- Methodological Answer : The aldehyde undergoes nucleophilic additions (e.g., Grignard reagents, hydrazines) and condensations (e.g., Schiff base formation). Reaction conditions (pH, solvent polarity) must be optimized to avoid side reactions. For example, hydrazone formation requires anhydrous ethanol and catalytic acetic acid, monitored by TLC. Post-reaction purification uses column chromatography with gradients of ethyl acetate/hexane .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a scaffold for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents. For instance, coupling with hydrazides yields imine derivatives screened for antibacterial activity via MIC assays against S. aureus and E. coli. Bioactivity data should be statistically validated using triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer : Discrepancies (e.g., NMR chemical shift predictions vs. experimental values) require cross-validation. Use density functional theory (DFT) with B3LYP/6-311+G(d,p) to simulate NMR spectra. Compare computed vs. experimental shifts; deviations >0.5 ppm suggest conformational flexibility or solvent effects. For crystallographic disagreements (e.g., bond angles), re-refine data in SHELXL with anisotropic displacement parameters and check for twinning or disorder .

Q. What strategies mitigate competing side reactions during the alkylation of this compound?

- Methodological Answer : Regioselective alkylation at the indazole N1 position requires base optimization. For example, using NaH in DMF at 0°C minimizes O-alkylation of the aldehyde. Monitor reaction progress via (disappearance of NH proton at δ ~12 ppm). Purify via flash chromatography, and confirm regiochemistry via NOESY (nuclear Overhauser effects between alkyl protons and adjacent aromatic protons) .

Q. How can Mercury CSD 2.0 be utilized to analyze crystal packing motifs of this compound derivatives?

- Methodological Answer : Import CIF files into Mercury and use the "Packing Diagram" tool to visualize intermolecular interactions (e.g., halogen bonding between Br and carbonyl groups). The "Materials Module" identifies recurring motifs (e.g., π-π stacking distances <3.8 Å). Compare with similar structures in the Cambridge Structural Database (CSD) to infer stability trends .

Q. What experimental and computational approaches validate the tautomeric equilibrium of this compound in solution?

- Methodological Answer : Dynamic at variable temperatures (e.g., 25–80°C) detects tautomerization via coalescence of proton signals. Computational studies (e.g., Gibbs free energy calculations in Gaussian) predict dominant tautomers. Solvent polarity (measured via Kamlet-Taft parameters) impacts equilibrium; use DMSO-d for high-resolution analysis .

Q. How should researchers address discrepancies in biological activity data across different batches of this compound?

- Methodological Answer : Perform batch-to-batch impurity profiling via HPLC-MS. Identify contaminants (e.g., residual bromine or unreacted aldehydes) and correlate with bioactivity using multivariate regression. Standardize synthesis protocols (e.g., reaction time, quenching methods) and include internal controls (e.g., commercial reference compounds) in assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products